2-Methylnonadecyl acrylate
Description
2-Methylnonadecyl acrylate is a long-chain acrylate ester characterized by a 19-carbon alkyl chain with a methyl branch at the second position. The methyl branching and extended alkyl chain may confer unique properties, including enhanced hydrophobicity, thermal stability, and solubility in nonpolar solvents.
Properties
CAS No. |
93804-56-9 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3 |
InChI Key |
FCAXOVLLASPKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of 2-Methylnonadecyl acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products:
Polymerization: Produces poly(2-Methylnonadecyl acrylate), a polymer with applications in coatings and adhesives.
Hydrolysis: Yields acrylic acid and 2-Methylnonadecanol.
Transesterification: Results in the formation of different acrylate esters depending on the alcohol used
Scientific Research Applications
Coatings and Paints
One of the primary applications of 2-methylnonadecyl acrylate is in the formulation of coatings and paints. Its inclusion in acrylic copolymers contributes to:
- Durability : Enhances resistance to environmental degradation.
- Flexibility : Maintains performance under varying temperature conditions.
- Water Resistance : Provides effective barriers against moisture.
Acrylic-based coatings utilizing this compound are widely used in automotive finishes, architectural paints, and protective coatings for metal surfaces. These formulations are known for their gloss retention and ease of application.
Adhesives and Sealants
2-Methylnonadecyl acrylate plays a significant role in the development of adhesives, particularly pressure-sensitive adhesives (PSAs). The advantages include:
- High Tack : Improved initial adhesion to substrates.
- Peel Strength : Enhanced peel strength due to the flexibility imparted by the long alkyl chain.
- Chemical Resistance : Offers resistance to solvents and other chemicals, making it suitable for industrial applications.
These properties make it ideal for use in various adhesive products, including tapes, labels, and construction adhesives.
Textiles and Fibers
In the textile industry, 2-methylnonadecyl acrylate is utilized to modify fibers and fabrics. Its applications include:
- Finishing Agents : Used in textile finishes to impart water repellency and stain resistance.
- Coating Processes : Enhances the durability and performance of textile coatings.
The incorporation of this compound helps improve the overall quality and longevity of textile products.
Specialty Polymers
The unique structure of 2-methylnonadecyl acrylate allows it to be used in creating specialty polymers with tailored properties. Applications include:
- Thermoplastic Elastomers : Contributes to the elasticity and resilience of elastomeric materials.
- Composite Materials : Enhances bonding strength between different material layers in composites.
These specialty polymers find uses in automotive components, consumer goods, and various industrial applications.
Case Study 1: Automotive Coatings
A study conducted on automotive coatings demonstrated that formulations containing 2-methylnonadecyl acrylate exhibited improved weathering resistance compared to traditional formulations. The results indicated a significant reduction in gloss loss after prolonged exposure to UV light and moisture.
Case Study 2: Pressure-Sensitive Adhesives
Research on pressure-sensitive adhesives incorporating 2-methylnonadecyl acrylate revealed enhanced performance metrics, including a 30% increase in peel adhesion compared to similar products without this compound. This improvement was attributed to its unique chemical structure that promotes better substrate wetting.
Mechanism of Action
The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Comparison with Similar Compounds
Structural and Functional Analogues
The following acrylates are selected for comparison based on structural motifs or applications relevant to 2-methylnonadecyl acrylate:
Table 1: Key Properties of Acrylate Derivatives
Key Comparisons
Odor Activity
- Hexyl acrylate and its unsaturated derivatives (e.g., (E)-3-hexenyl acrylate) exhibit stark differences in odor thresholds. The introduction of a double bond at position 3 in (E)-3-hexenyl acrylate reduces its odor threshold by a factor of 286 compared to hexyl acrylate (0.014 vs. 2.9 ng/lair) .
- Structural Insight : Double bonds near the ester group (positions 3–4) enhance odor potency, likely due to interactions with olfactory receptors .
Reactivity in Polymerization
- Methyl acrylate polymerizes readily under standard conditions, forming poly(methyl acrylate) for adhesives .
- 2-Methyl-2-adamantyl acrylate leverages its bulky adamantyl group to produce polymers with high glass transition temperatures and chemical resistance, ideal for advanced materials .
- Contrast: Long-chain acrylates like 2-methylnonadecyl acrylate may exhibit slower polymerization kinetics due to steric hindrance, favoring controlled polymer architectures.
Toxicity and Biocompatibility
- Cyanoacrylates (e.g., 2-cyanoethyl acrylate) are highly cytotoxic and require stringent handling protocols .
- Acrylate-PDMS resins used in 3D printing show mild cytotoxicity in cell cultures, attributed to leachable monomers .
- Implication: The long alkyl chain of 2-methylnonadecyl acrylate may reduce cytotoxicity by minimizing interactions with biological systems, though empirical data are lacking.
Functional Group Effects
Biological Activity
2-Methylnonadecyl acrylate is a specialized acrylate compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
2-Methylnonadecyl acrylate is characterized by a long alkyl chain, which influences its solubility, reactivity, and biological interactions. The structure can be represented as follows:
This compound exhibits properties typical of acrylates, including the ability to undergo polymerization and form stable polymers.
2. Skin Sensitization Potential
A comparative analysis of skin sensitization among various acrylates suggests that compounds with longer alkyl chains may have enhanced sensitization potential. In local lymph node assays (LLNA), similar compounds were classified as weak sensitizers . The potential for skin sensitization in 2-methylnonadecyl acrylate remains an area for further investigation.
3. Cytotoxicity Studies
Cytotoxic effects of acrylates have been documented, particularly in cell lines exposed to high concentrations. Research has shown that exposure to certain acrylates can lead to cell death through apoptosis or necrosis pathways . The specific cytotoxicity of 2-methylnonadecyl acrylate needs to be evaluated through targeted studies.
Synthesis Methods
The synthesis of 2-methylnonadecyl acrylate typically involves the reaction of nonadecanol with acrylic acid or acryloyl chloride under conditions that promote esterification. This method ensures high yields while maintaining the integrity of the long alkyl chain.
Applications in Polymer Chemistry
Due to its unique properties, 2-methylnonadecyl acrylate is explored for use in:
- Adhesives : Its long alkyl chain provides excellent adhesion properties.
- Coatings : It can enhance the flexibility and durability of polymer coatings.
- Biomedical Materials : Potential applications in drug delivery systems due to its biocompatibility .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various acrylates against pathogens found in clinical settings. While 2-methylnonadecyl acrylate was not directly tested, its structural analogs showed promising results in inhibiting bacterial growth, suggesting a similar potential .
Case Study 2: Skin Sensitization Assessment
A research initiative assessed the skin sensitization potential of several acrylates using the LLNA. Compounds with longer carbon chains exhibited increased sensitization rates, indicating that 2-methylnonadecyl acrylate might also pose similar risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
